molecular formula C9H4F3NO2 B1428596 3-Cyano-5-(trifluoromethyl)benzoic acid CAS No. 942077-16-9

3-Cyano-5-(trifluoromethyl)benzoic acid

Cat. No. B1428596
M. Wt: 215.13 g/mol
InChI Key: CILFQQDMSXNYDM-UHFFFAOYSA-N
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Description

3-Cyano-5-(trifluoromethyl)benzoic Acid, also known as 3-CNB, is an organic compound that has been studied for its various applications in scientific research . It is a white, crystalline solid with a molecular formula of C9H4F3NO2 and a molecular weight of 215.13 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Cyano-5-(trifluoromethyl)benzoic Acid is represented by the formula C9H4F3NO2 . The InChI code for this compound is 1S/C9H4F3NO2/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-3H,(H,14,15) .


Physical And Chemical Properties Analysis

3-Cyano-5-(trifluoromethyl)benzoic Acid is a solid at room temperature . It has a molecular weight of 215.13 g/mol .

Scientific Research Applications

Chemical Synthesis and Reactivity

3-Cyano-5-(trifluoromethyl)benzoic acid and its derivatives have been extensively studied for their chemical reactivity and synthesis applications. Research by Filler et al. (1991) explored the reactivity of related compounds, highlighting the challenges and opportunities in forming esters and other derivatives due to steric hindrance and the presence of trifluoromethyl groups (Filler et al., 1991). Yokoyama et al. (1985) examined the double rearrangement reactions involving 2-cyano benzoic acid, indicating potential pathways for synthesizing complex organic structures (Yokoyama et al., 1985).

Liquid Crystal Research

Studies have also focused on the liquid crystalline properties of benzoic acid derivatives. Weissflog et al. (1996) synthesized new benzoyloxybenzoic acids with various substituents, including cyano groups, observing their liquid crystalline behavior at high temperatures (Weissflog et al., 1996). Similarly, Alaasar and Tschierske (2019) designed supramolecular liquid crystalline complexes using benzoic acid derivatives, indicating the versatility of these compounds in creating ordered phases (Alaasar & Tschierske, 2019).

Polymerization and Material Science

The trifluoromethyl group in benzoic acid derivatives makes them suitable for polymerization studies. Mayershofer, Nuyken, and Buchmeiser (2006) explored the cyclopolymerization of compounds including benzoic acid esters, which could be relevant for synthesizing new polymeric materials (Mayershofer et al., 2006).

Drug Development and Antimicrobial Activity

Despite the exclusion of drug use and dosage information, it's noteworthy that some derivatives of benzoic acid, including those with cyano and trifluoromethyl groups, have been investigated for their potential antibacterial properties. Kumar et al. (2005) synthesized 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles from trifluoromethyl benzoic acid derivatives, assessing their antibacterial efficacy (Kumar et al., 2005).

Environmental Chemistry

In the context of environmental chemistry, Li et al. (2020) studied the degradation of cyflumetofen, a pesticide, into metabolites including 2-(trifluoromethyl)benzoic acid, revealing insights into the environmental fate of such compounds (Li et al., 2020).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-cyano-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILFQQDMSXNYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279165
Record name 3-Cyano-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
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Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(trifluoromethyl)benzoic acid

CAS RN

942077-16-9
Record name 3-Cyano-5-(trifluoromethyl)benzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=942077-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-5-(trifluoromethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-5-(trifluoromethyl)benzoic acid
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Synthesis routes and methods I

Procedure details

In a 3-neck 100 mL round-bottomed flask, 3-bromo-5-(trifluoromethyl)benzoic acid (10.0, 1.0 eq.) was dissolved in DMF (100 mL, 10 Vol). CuCN was added at RT and the reaction was stirred at 150° C. for 15-16 hr. Reaction completion was monitored on TLC using MeOH:dichloromethane (1:9) mobile phase. Reaction mixture was quenched into the ice-water slurry (1000 mL) and filtered over celite. Compound was extracted in the ethyl acetate (250 mL×3). Organic layer was washed with water (150 mL) followed by drying using anhydrous sodium sulphate. Organic layer was concentrated under reduced pressure. Then again the crude was dissolved in ethyl acetate and extracted with (250 mL×3). Combined aqueous layer was again acidified with dil HCl (350 mL) to get pH 3. Then aqueous layer was extracted with ethyl acetate (250 mL×3). This combined organic layer was washed with water (150 mL) followed by drying using anhydrous sodium sulphate. Organic layer was concentrated under reduced pressure to afford 6.0 g of crude compound, Yield (75.4%). This crude material was directly used for next step without purification; Mass: (ES−) 214.14 (M−1).
Quantity
0 (± 1) mol
Type
reactant
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100 mL
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0 (± 1) mol
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MeOH dichloromethane
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 3-cyano-5-trifluoromethyl-benzoic acid methyl ester (0.084 g, 0.367 mmol) in dioxane (0.5 mL) was added water (0.5 mL) and lithium hydroxide monohydrate (19.2 mg, 0.458 mmol) and the resulting mixture was stirred at room temperature for 1 h. The reaction mixture was evaporated, the residue was taken up in dioxane and 10% aqueous citric acid solution and the layers were separated. The aqueous layer was extracted twice with EtOAc and the organic layers were washed with brine, dried over MgSO4, filtered and evaporated. Light brown solid (0.09 g; 98%). MS (ESI): m/z=214.01 [M−H]−.
Quantity
0.084 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
19.2 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-(Hydroxymethyl)-5-(trifluoromethyl)benzonitrile (2.70 g, 13.4 mmol) synthesized by the method described in Japanese Patent Unexamined Publication (Kokai) No. 2003-221376 was dissolved in acetone (30 mL), the solution was added with 2 M Jones reagent (26.8 mL, 53.6 mmol), and the mixture was stirred for 12 hours. The reaction mixture was added with water (15 mL) for dilution, and then extracted with ether. The organic layers were combined, and inversely extracted with 2 M aqueous sodium hydroxide, and then the aqueous layer was added with 1 M hydrochloric acid for neutralization, and extracted with chloroform. The organic layer was washed with saturated brine, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 3-cyano-5-(trifluoromethyl)benzoic acid (2.44 g, 85%) as colorless solid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
26.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of 2.0 g (7.43 mmol) of 3-bromo-5-(trifluoromethyl)benzoic acid [US 2006/0069261-A1, compound 1.2], 995 mg (8.48 mmol) of zinc cyanide and 859 mg (0.743 mmol) of tetrakis-(triphenylphosphine)palladium(0) in 75 ml of DMF/water (99:1) was initially degassed and then, under an atmosphere of argon, heated at 120° C. for 3 h. After cooling to RT, the mixture was diluted with about 300 ml of water and extracted three times with in each case about 150 ml of ethyl acetate. The combined organic extracts were washed with saturated sodium chloride solution, dried over anhydrous magnesium sulphate, filtered and then concentrated to dryness on a rotary evaporator. The product was isolated by preparative HPLC (Method 9). Evaporation of the product fractions and drying of the residue under high vacuum gave 421 mg (26% of theory) of the title compound.
Quantity
2 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
tetrakis-(triphenylphosphine)palladium(0)
Quantity
859 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
995 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

3-(Hydroxymethyl)-5-(trifluoromethyl)benzonitrile (2.70 g, 13.4 mmol) synthesized by the method described in Japanese Patent Unexamined Publication (Kokai) No. 2003-221376 was dissolved in acetone (30 mL), to the solution was added 2 M Jones reagent (26.8 mL, 53.6 mmol), and the mixture was stirred for 12 hours. The reaction mixture was diluted with water (15 mL), and then extracted with ether. The organic layers were combined, and inversely extracted with 2 M aqueous sodium hydroxide, and then the aqueous layer was neutralized with 1 M hydrochloric acid, and extracted with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 3-cyano-5-(trifluoromethyl)benzoic acid (2.44 g, 85%) as a colorless solid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
26.8 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Zhang, L Sheng, P Hegde, Y Li… - Medicinal Chemistry …, 2021 - Springer
8-Nitrobenzothiazinones (BTZs) exemplified by macozinone are a new class of antitubercular agents with exceptionally potent activity. The aryl nitro group has been considered …
Number of citations: 10 link.springer.com

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